molecular formula C12H13ClN2O B2421486 (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one CAS No. 1057113-82-2

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one

Cat. No. B2421486
Key on ui cas rn: 1057113-82-2
M. Wt: 236.7
InChI Key: JXNOLRGMLTVKMK-UHFFFAOYSA-N
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Patent
US06906095B2

Procedure details

A solution of 1,3-cyclohexanedione (5.05 g, 45 mmol) in water is treated over a 10 min period with an aqueous suspension of p-chlorophenylhydrazine (8.06 g, 45 mmol), stirred at room temperature for 16 h and filtered. The filtercake is washed with water and dried in vacuo to give the title product which is used as in Example 132.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][NH2:17])=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][N:17]=[C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
8.06 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NN=C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06906095B2

Procedure details

A solution of 1,3-cyclohexanedione (5.05 g, 45 mmol) in water is treated over a 10 min period with an aqueous suspension of p-chlorophenylhydrazine (8.06 g, 45 mmol), stirred at room temperature for 16 h and filtered. The filtercake is washed with water and dried in vacuo to give the title product which is used as in Example 132.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][NH2:17])=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][N:17]=[C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
8.06 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NN=C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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